4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Description
4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol (CAS 108957-72-8) is a stilbene derivative characterized by a central trans-configured ethenyl group bridging two aromatic rings. The first ring is substituted with methoxy groups at positions 3 and 5, while the second aromatic ring features a hydroxyl group at position 4 and a methoxy group at position 2. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity compared to non-methylated analogs, which improves cellular uptake and bioavailability . The compound has demonstrated significant anticancer activity, particularly against colon cancer, through inhibition of STAT3 and NF-κB pathways, as evidenced by in vitro and in vivo studies .
Properties
IUPAC Name |
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHTYBCDRGQJGN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-72-8 | |
| Record name | 3,3',5'-Tri-O-methylpiceatannol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108957728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Preparation of the Phosphonium Ylide
The phosphonium ylide is generated from 2-methoxybenzyltriphenylphosphonium bromide, a precursor synthesized by reacting 2-methoxybenzyl bromide with triphenylphosphine (PPh₃) in an anhydrous solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the phosphine, forming the phosphonium salt. Subsequent treatment with a strong base, such as n-butyllithium or potassium tert-butoxide, deprotonates the salt to yield the reactive ylide.
Key Reaction Conditions for Ylide Formation
| Parameter | Specification |
|---|---|
| Starting Material | 2-Methoxybenzyl bromide |
| Phosphine Reagent | Triphenylphosphine |
| Solvent | Dichloromethane (anhydrous) |
| Base | Potassium tert-butoxide |
| Temperature | 0°C to room temperature |
| Reaction Time | 2–4 hours |
The ylide’s stability and reactivity are critical for the subsequent olefination step. Stabilized ylides, such as those derived from electron-rich aromatic systems, favor E-alkene formation due to reduced steric hindrance and electronic effects.
Wittig Olefination with 3,5-Dimethoxybenzaldehyde
The ylide reacts with 3,5-dimethoxybenzaldehyde in a [2+2] cycloaddition to form an oxaphosphetane intermediate, which spontaneously decomposes to yield the stilbene derivative and triphenylphosphine oxide. This step establishes the E-configuration of the double bond, a stereochemical outcome dictated by the ylide’s stabilization and reaction kinetics.
Representative Reaction Protocol
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Aldehyde : 3,5-Dimethoxybenzaldehyde (1.2 equiv)
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Ylide : 2-Methoxybenzyltriphenylphosphonium ylide (1.0 equiv)
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Solvent : Tetrahydrofuran (THF), anhydrous
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Temperature : −78°C (cooled via dry ice/acetone bath)
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Reaction Time : 2 hours
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Workup : Quenched with saturated ammonium chloride, extracted with ethyl acetate
The crude product, 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxybenzene, is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield a colorless solid. Nuclear magnetic resonance (NMR) spectroscopy confirms the E-configuration through coupling constants (J = 16.2 Hz for trans-vinylic protons).
Demethylation Using Boron Tribromide
The final step involves selective demethylation of the 2-methoxy group to generate the phenolic hydroxyl group. Boron tribromide (BBr₃), a strong Lewis acid, cleaves methyl ethers under controlled conditions. The reaction is performed in dichloromethane at −78°C to room temperature, with isoascorbic acid added to prevent oxidation of the phenol.
Demethylation Reaction Parameters
| Parameter | Specification |
|---|---|
| Methylated Precursor | 4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,3-dimethoxybenzene |
| Demethylating Agent | Boron tribromide (3.0 equiv) |
| Additive | Isoascorbic acid (0.1 equiv) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | −78°C to 20°C (gradual warming) |
| Reaction Time | 12–16 hours |
| Yield | 45% (after purification) |
The reaction mixture is quenched with methanol, and the product is extracted, washed with sodium bicarbonate, and purified via recrystallization (ethanol/water). Fourier-transform infrared (FTIR) spectroscopy verifies the phenolic O–H stretch at ~3300 cm⁻¹, while high-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₇H₁₈O₄).
Reaction Optimization and Mechanistic Considerations
Stereochemical Control in the Wittig Reaction
The E-selectivity of the Wittig reaction in this synthesis arises from the use of a semi-stabilized ylide. The electron-donating methoxy group on the benzyl moiety delocalizes the ylide’s negative charge, reducing its reactivity and favoring a concerted [2+2] cycloaddition pathway. This mechanism avoids the formation of a betaine intermediate, which could lead to stereochemical scrambling. Lithium-free conditions further ensure kinetic control, preserving the E-configuration.
Demethylation Efficiency and Selectivity
Boron tribromide’s ability to selectively demethylate the 2-methoxy group over the 3,5-dimethoxy groups is attributed to steric and electronic factors. The ortho-positioned methoxy group experiences greater steric hindrance, making it more susceptible to BBr₃ attack. Isoascorbic acid mitigates oxidative side reactions, enhancing the yield of the phenolic product.
Analytical Characterization
The final product is characterized using a combination of spectroscopic and chromatographic techniques:
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 16.2 Hz, 1H), 7.05–6.75 (m, 6H), 5.20 (s, 1H), 3.85 (s, 6H), 3.80 (s, 3H).
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¹³C NMR (100 MHz, CDCl₃): δ 161.2, 159.8, 148.5, 130.1, 129.5, 128.3, 121.4, 116.2, 105.8, 56.1, 55.9.
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HRMS (ESI) : m/z calcd for C₁₇H₁₈O₄ [M+H]⁺: 287.1283; found: 287.1285.
Chromatographic Purity
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HPLC : >98% purity (C18 column, acetonitrile/water 70:30, UV detection at 254 nm).
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Antioxidant Properties
Piceatannol exhibits significant antioxidant activity, which can help in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals, thus protecting cells from damage. A study demonstrated its effectiveness in reducing oxidative stress in human endothelial cells, suggesting potential applications in cardiovascular health management.
2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis. In vitro studies have indicated that piceatannol can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammation process .
3. Cancer Therapeutics
Piceatannol has been studied for its anti-cancer properties, particularly against breast cancer cells. It induces apoptosis (programmed cell death) and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression. Case studies have highlighted its potential as a therapeutic agent in clinical settings, warranting further investigation into its efficacy and safety .
Agricultural Applications
1. Natural Pesticide
Due to its bioactive properties, piceatannol can be utilized as a natural pesticide. Its ability to disrupt the life cycle of pests while being less harmful to beneficial insects presents an eco-friendly alternative to synthetic pesticides. Field trials have shown promising results in controlling pest populations without significant adverse effects on crop yield.
2. Plant Growth Regulator
Research has indicated that piceatannol can enhance plant growth and development by modulating hormonal pathways. It has been observed to promote root elongation and leaf expansion in various plant species, suggesting its potential use as a growth regulator in agriculture.
Materials Science Applications
1. Polymer Additive
Piceatannol's antioxidant properties make it a suitable additive in polymer formulations to enhance stability and longevity against oxidative degradation. Studies have explored its incorporation into biodegradable polymers, improving their mechanical properties and resistance to environmental stressors .
2. Nanotechnology
In nanotechnology, piceatannol is being investigated for its role in synthesizing nanoparticles with antimicrobial properties. Its ability to stabilize nanoparticles while imparting biological activity opens avenues for developing new materials with applications in medicine and environmental science .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Resveratrol | Resveratrol Structure | Known for its health benefits; lacks methoxy groups |
| Piceatannol | Piceatannol Structure | Exhibits strong antioxidant and anti-inflammatory properties |
| 3,5-Dimethoxystilbene | 3,5-Dimethoxystilbene Structure | Similar biological activities; lacks additional methoxy group |
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Effects: The compound can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and the mitochondrial apoptotic pathway.
Comparison with Similar Compounds
Pterostilbene (3,5-Dimethoxy-4'-hydroxystilbene; CAS 537-42-8)
- Structural Differences : Pterostilbene shares the 3,5-dimethoxyphenyl group but has a hydroxyl group at the para position (4') of the second aromatic ring, unlike the 2-methoxy-4-hydroxyl configuration in the target compound .
- Biological Activity: Both compounds inhibit STAT3 and NF-κB, but 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol exhibits stronger binding to STAT3 (−8.1 kcal/mol vs. −7.2 kcal/mol for pterostilbene) and lower IC50 values in colon cancer cells (12.3–15.7 μg/mL vs. 25–27 μg/mL for pterostilbene analogs) .
- Mechanistic Insights : The 2-methoxy group in the target compound may enhance steric interactions with STAT3’s DNA-binding domain, improving inhibitory potency .
(E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol
- Activity Comparison : Despite structural flexibility, this analog retains STAT3 inhibition but shows slightly reduced potency (IC50 = 12.3 μg/mL in SW480 cells) compared to the ethenyl-containing compound .
Non-Stilbene Analogs
(E)-2,4-Bis(p-hydroxyphenyl)-2-butenal
- Structural Differences : A butenal derivative with hydroxyl groups on both aromatic rings, lacking methoxy substitutions .
- Activity Comparison : Exhibits higher IC50 values (25–27 μg/mL in HCT116 cells) due to reduced lipophilicity and metabolic instability from free hydroxyl groups .
Key Comparative Data
Mechanistic and Functional Insights
- STAT3 Pathway : The target compound directly binds to STAT3, suppressing its phosphorylation and nuclear translocation, which is critical for inducing apoptosis in colon cancer cells . Co-treatment with STAT3 inhibitors (e.g., Stattic) synergistically enhances Fas and DR3 expression, amplifying pro-apoptotic effects .
- NF-κB Pathway : Inhibition of IκB phosphorylation and p50/p65 nuclear translocation underlies its anti-inflammatory and anticancer effects .
- Structural Advantage : The 2-methoxy-4-hydroxyl configuration optimizes hydrogen bonding with STAT3’s SH2 domain, a feature absent in pterostilbene .
Biological Activity
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol, also known by its CAS number 108957-72-8, is an organic compound notable for its unique structural features, including a phenolic core and multiple methoxy groups. This compound has garnered interest in the scientific community due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
- Molecular Formula : C17H18O4
- Molecular Weight : 286.32 g/mol
- Density : 1.177 g/cm³
- Boiling Point : 446.7°C
- Flash Point : 223.9°C
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its chemical nature.
The biological activity of this compound can be attributed to several mechanisms:
Antioxidant Activity : The phenolic group in the structure can donate hydrogen atoms to neutralize free radicals, thus exhibiting significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and related damage .
Anti-inflammatory Effects : The compound has been shown to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation and pain in various biological systems .
Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through modulation of critical signaling pathways, including the p53 pathway and mitochondrial apoptotic pathways. This suggests potential applications in cancer therapy .
Antioxidant Studies
A study evaluating the antioxidant capacity of various phenolic compounds found that those with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts. Specifically, this compound demonstrated a significant ability to scavenge free radicals in vitro .
Anti-inflammatory Research
In a series of experiments assessing anti-inflammatory properties, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound . This suggests its potential therapeutic role in inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer effects of this compound on various cancer cell lines. Notably, it showed potent antiproliferative effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective inhibition of cell growth . The mechanism appears to involve both cell cycle arrest and induction of apoptosis.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antioxidant Activity | To evaluate the free radical scavenging ability | Demonstrated significant antioxidant activity compared to controls. |
| Anti-inflammatory Effects | To assess cytokine production in LPS-stimulated macrophages | Reduced levels of TNF-α and IL-6 were observed. |
| Anticancer Activity | To test antiproliferative effects on cancer cell lines | Significant inhibition of MCF-7 and PC-3 cell growth; induction of apoptosis noted. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via Horner-Wadsworth-Emmons or Wittig reactions, leveraging stilbene-forming protocols. Stereochemical purity of the (E)-isomer is achieved using trans-selective reaction conditions, such as bulky phosphonate esters or base catalysis. Post-synthesis, nuclear Overhauser effect (NOE) NMR analysis or X-ray crystallography (e.g., as in for related structures) confirms the (E)-configuration. High-performance liquid chromatography (HPLC) with chiral columns further validates purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR spectroscopy : 1H and 13C NMR to identify methoxy (-OCH3) and phenolic (-OH) protons, with coupling constants (J ≈ 16 Hz for trans-vinyl protons).
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 286.1205 (C17H18O4), as supported by .
- FT-IR : To detect phenolic O-H stretches (~3200–3500 cm⁻¹) and conjugated ethenyl C=C stretches (~1600 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screens should include:
- Antioxidant assays : DPPH or ABTS radical scavenging, comparing results to analogs like Pterostilbene ().
- Anti-inflammatory assays : COX-1/COX-2 inhibition studies using enzyme immunoassays (EIAs), ensuring proper controls for solvent interference.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How does the 2-methoxy substitution influence pharmacokinetic properties compared to Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene)?
- Methodological Answer : The 2-methoxy group may reduce metabolic degradation by sterically shielding the phenolic -OH, enhancing bioavailability. Comparative studies should use:
- In vitro metabolic stability assays : Liver microsomes to measure half-life (t1/2) and intrinsic clearance.
- Caco-2 permeability assays : To assess intestinal absorption.
- Molecular docking : To evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4). highlights structural analogs with improved bioavailability due to methoxy substitutions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., COX inhibition vs. no activity) across studies?
- Methodological Answer : Contradictions may arise from:
- Purity discrepancies : Use HPLC-UV/HRMS to verify purity (>98%) and exclude isomers or degradation products ( notes purity variations).
- Assay conditions : Standardize protocols (e.g., enzyme concentration, incubation time) and include positive controls (e.g., Celecoxib for COX-2).
- Cell line specificity : Test multiple cell lines and primary cells to rule out cell-type-dependent effects .
Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : To study binding stability with targets like COX-2 or estrogen receptors.
- Density functional theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity ( references DFT for related compounds).
- QSAR modeling : Correlate structural features (e.g., methoxy group positions) with activity data from analogs .
Experimental Design Considerations
Q. What controls are essential in in vitro assays for evaluating this compound’s anti-proliferative effects?
- Methodological Answer : Include:
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Positive controls : Doxorubicin or Paclitaxel for apoptosis induction.
- Scavenger controls : N-acetylcysteine (NAC) to confirm ROS-mediated effects in antioxidant assays .
Q. How should researchers optimize synthesis yields while minimizing byproducts?
- Methodological Answer :
- Reaction monitoring : Use TLC or inline FT-IR to track intermediate formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Purification : Flash chromatography with gradient elution (hexane:ethyl acetate) to isolate the (E)-isomer. describes purification strategies for structurally complex analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
